molecular formula C15H26N2 B1682161 Sparteine CAS No. 90-39-1

Sparteine

Cat. No.: B1682161
CAS No.: 90-39-1
M. Wt: 234.38 g/mol
InChI Key: SLRCCWJSBJZJBV-LOKSQKBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sparteine is a naturally occurring alkaloid found predominantly in plants of the Lupinus genus, such as Lupinus mutabilis and Cytisus scoparius. It is a tetracyclic compound with a bis-quinolizidine ring system. This compound has been studied for its various pharmacological properties, including its role as a sodium channel blocker and its potential use as an antiarrhythmic agent .

Mechanism of Action

Sparteine, also known as (-)-Sparteine, is a plant alkaloid derived from Cytisus scoparius and Lupinus mutabilis . It has been studied for its various pharmacological properties, including its potential as an antiarrhythmic agent .

Target of Action

This compound primarily targets sodium channels, acting as a sodium channel blocker . This places it in the category of class 1a antiarrhythmic agents . It is also thought to chelate bivalent metals such as calcium and magnesium .

Mode of Action

As a sodium channel blocker, this compound interferes with the normal function of these channels, which play a crucial role in the generation and propagation of action potentials in neurons and muscle cells . By blocking these channels, this compound can affect the excitability of these cells . It may also decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .

Biochemical Pathways

This compound is a lupin alkaloid containing a tetracyclic bis-quinolizidine ring system derived from three C5 chains of lysine . The first intermediate in the biosynthesis is cadaverine, the decarboxylation product of lysine . Three units of cadaverine are used to form the quinolizidine skeleton . The exact route of synthesis still remains unclear .

Pharmacokinetics

The pharmacokinetics of this compound in humans have been studied . After oral administration, approximately 69.4% of the this compound is absorbed, and peak plasma levels are reached after 46.5 minutes . After intravenous injection, the plasma levels decline with a half-life of 117 minutes . When this compound is given intravenously, 34.2% of the dose administered is excreted in the urine in the next 24 hours as unchanged this compound .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal and muscular excitability due to its role as a sodium channel blocker . This can lead to a decrease in the amplitude and frequency of epileptiform activity induced by certain substances .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For the in vivo activity of cyp2d6, which metabolizes this compound, genetic determinants prevail over environmental factors . Smoking, use of oral contraceptive steroids, caffeine consumption, or gender had no influence on this compound metabolism .

Biochemical Analysis

Biochemical Properties

Sparteine interacts with various enzymes and proteins. The first intermediate in the biosynthesis of this compound is cadaverine, the decarboxylation product of lysine catalyzed by the enzyme lysine decarboxylase (LDC) . It also interacts with Cytochrome P450 2D6, an important enzyme based on the number of its drug substrates .

Cellular Effects

In the central nervous system, this compound reduces locomotor activity, has light analgesic effects, and does not induce changes in behavior or electroencephalographic (EEG) activity . It is thought to chelate the bivalent metals calcium and magnesium .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily as a sodium channel blocker . It may decrease hyperexcitability through the activation of the M2 and M4 subtypes of mAChRs .

Temporal Effects in Laboratory Settings

The anticonvulsant effect of this compound includes the inhibition of seizures induced by maximal electro-stimulation, a delay in the onset of convulsive behavior, and the prolongation of survival time in mice treated with pentylenetetrazole (PTZ) .

Dosage Effects in Animal Models

Toxicological studies in experimental models with this compound have reported that the maximal non-lethal doses (LD0) of this compound in mice range from 25 to 30.7 mg/kg intraperitoneally .

Metabolic Pathways

This compound is involved in metabolic pathways catalyzed by the enzyme lysine decarboxylase (LDC) . It is also metabolized by Cytochrome P450 2D6 .

Transport and Distribution

It is known that this compound is a sodium channel blocker, suggesting it may interact with sodium channels in cells .

Subcellular Localization

Given its role as a sodium channel blocker, it is likely to be found in areas of the cell where these channels are present .

Preparation Methods

Synthetic Routes and Reaction Conditions

Sparteine can be synthesized through several methods. One common approach involves the cyclization of cadaverine, a decarboxylation product of lysine, to form the quinolizidine skeleton. This process involves multiple steps, including the formation of intermediate Schiff bases and subsequent aldol-type reactions .

Industrial Production Methods

Industrial production of this compound often involves the extraction from natural sources, such as the leaves and stems of Lupinus species. The extraction process typically includes the use of solvents like methanol, followed by purification steps such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Sparteine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Properties

CAS No.

90-39-1

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

(1S,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane

InChI

InChI=1S/C15H26N2/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17/h12-15H,1-11H2/t12-,13-,14-,15?/m0/s1

InChI Key

SLRCCWJSBJZJBV-LOKSQKBWSA-N

SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4

Isomeric SMILES

C1CCN2C[C@@H]3C[C@H]([C@@H]2C1)CN4C3CCCC4

Canonical SMILES

C1CCN2CC3CC(C2C1)CN4C3CCCC4

Appearance

Solid powder

boiling_point

325 °C

melting_point

30.5 °C

Key on ui other cas no.

90-39-1

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

3040 mg/L (at 22 °C)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

alpha Isosparteine
alpha-Isosparteine
Anhydrous, Sparteine Sulfate
beta Isosparteine
beta-Isosparteine
D-sparteine
Depasan Retard
Genisteine Alkaloid
L-Sparteine
Pachycarpine
Pachycarpine Sulfate (1:1), Pentahydrate, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine
Sparteine Hydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydrochloride, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Hydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydrochloride, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Monohydroiodide, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine Sulfate (1:1), (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine Sulfate Anhydrous
Sparteine, (+)-Isomer
Sparteine, (-)-Isomer
Sparteine, (7R-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7R-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14aalpha))-Isomer
Sparteine, (7S-(7alpha,7aalpha,14alpha,14abeta))-Isomer
Sparteine, (7S-(7alpha,7abeta,14alpha,14abeta))-Isomer
Sulfate Anhydrous, Sparteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sparteine
Reactant of Route 2
Sparteine
Reactant of Route 3
Sparteine
Reactant of Route 4
Sparteine
Reactant of Route 5
Sparteine
Reactant of Route 6
Sparteine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.